Adipaldehyde
Overview
Description
Synthesis Analysis
Adipaldehyde can be synthesized through various methods, including the oxidation of cyclic olefins with aqueous hydrogen peroxide catalyzed by tungstic acid, offering good yields under several conditions (Deng et al., 1992). Another method involves the selective transformation of an amino group into perhydroazepine using adipaldehyde and primary amines with tetracarbonylhydridoferrate at room temperature, demonstrating its reactivity and utility in synthesizing complex molecules (S. Shim et al., 1988).
Molecular Structure Analysis
The molecular structure of adipaldehyde plays a crucial role in its reactivity and applications. Studies on its structural derivatives and reactions have provided insights into its chemical behavior. For example, the hydration and polymerization of adipaldehyde have been studied, showing its tendency to form cyclic monohydrates and its reactivity towards polymerization under specific conditions (P. M. Hardy et al., 1972).
Chemical Reactions and Properties
Adipaldehyde participates in various chemical reactions, including the formation of N-substituted perhydroazepines and its involvement in photoredox catalysis with organocatalysis for asymmetric alkylation of aldehydes. These reactions underline its versatility and utility in organic synthesis (David A. Nicewicz & D. MacMillan, 2008).
Physical Properties Analysis
The physical properties of adipaldehyde, such as its boiling point, melting point, and solubility in various solvents, are essential for its handling and application in chemical synthesis. While specific studies on these properties were not directly identified in the search, they are crucial for determining its conditions of use in industrial and laboratory settings.
Chemical Properties Analysis
The chemical properties of adipaldehyde, including its reactivity towards various nucleophiles, electrophiles, and its behavior under oxidative or reductive conditions, are well-documented. For instance, its oxidation with dioxygen catalyzed by vanadium-containing heteropolyanions showcases its potential for selective transformations, highlighting the importance of catalysis in enhancing its reactivity and selectivity towards desired products (I. Amrani et al., 2017).
Scientific Research Applications
Formation from Cyclohexene-Ozone Reactions : Adipaldehyde is a major product of the reaction between cyclohexene and ozone, forming both gaseous and particulate products. This reaction also produces other aldehydes, formic acid, CO, and CO₂. The formation of adipaldehyde and other compounds in this reaction provides insight into atmospheric chemistry and pollutant formation processes (Hatakeyama et al., 1985).
Hydroformylation of Butadiene to Adipaldehyde : Adipaldehyde can be produced from the hydroformylation of butadiene, a process of significant interest for creating valuable C6 compounds like adipic acid and hexamethylenediamine. Research has shown that various ligands can significantly influence the yield and selectivity of adipaldehyde in this reaction (Yu et al., 2020).
Oxidation to Adipic Acid : The oxidation of adipaldehyde to adipic acid, particularly using heteropolyacids as catalysts, has been studied. This reaction is selective for linear and aromatic aldehydes and produces adipic acid with high efficiency, which is important for industrial applications (Amrani et al., 2017).
Synthesis of N-Substituted Perhydroazepines : Adipaldehyde is used in the synthesis of N-substituted perhydroazepines, reacting with a variety of both aliphatic and aromatic amines. This process is significant in the field of organic chemistry for the production of specialized organic compounds (Shim et al., 1988).
Isomerizing Hydroformylation Mechanism : Studies have shown that adipaldehyde's formation in the hydroformylation of butadiene can be attributed to an isomerizing hydroformylation mechanism. This research helps in understanding the detailed pathways and mechanisms of such chemical reactions (Maji et al., 2016).
Safety And Hazards
When handling Adipaldehyde, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Future Directions
Adipaldehyde has attracted interest as a precursor to nylon-related polymers . An alternative approach towards such linear dinitriles is presented based on dehydration of readily available α,ω-dialdoximes at ambient conditions by means of aldoxime dehydratases . This biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions . A selective synthesis of adiponitrile with substrate loadings of up to 100 g/L and high yields of up to 80% was achieved . Furthermore, a lab scale process on liter scale leading to >99% conversion at 50 g/L underlines the potential and robustness of this method for technical applicability .
properties
IUPAC Name |
hexanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJEEQLYBKSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147935 | |
Record name | Adipic dialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adipaldehyde | |
CAS RN |
1072-21-5 | |
Record name | Hexanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic dialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipic dialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2N7U6ZHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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